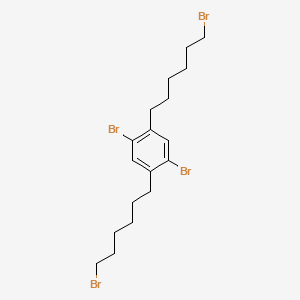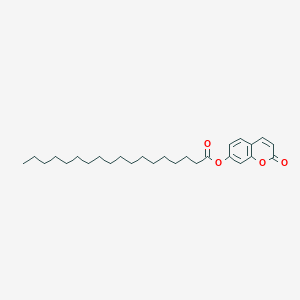![molecular formula C14H18N4 B14280273 N~1~,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine CAS No. 133681-60-4](/img/structure/B14280273.png)
N~1~,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine is a chemical compound that features two pyridin-3-ylmethyl groups attached to an ethane-1,2-diamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine typically involves the reaction of pyridin-3-ylmethylamine with ethane-1,2-diamine. One common method involves refluxing pyridin-3-ylmethylamine and diethyloxalate in a 2:1 molar ratio in a water solution . The reaction conditions are mild and do not require the use of a base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Substitution: The pyridin-3-ylmethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) can be used.
Substitution: Substitution reactions can be carried out using various nucleophiles under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of N-(pyridin-2-yl)amides .
Aplicaciones Científicas De Investigación
N~1~,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N1,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine involves its ability to form stable complexes with metal ions. These complexes can participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and the metal ion used .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Dimethyl-N,N’-bis(2-pyridinylmethyl)-1,2-ethanediamine
- (2-aminoethyl)bis[(pyridin-2-yl)methyl]amine
Uniqueness
N~1~,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine is unique due to the presence of pyridin-3-ylmethyl groups, which confer specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different substituents or structural features.
Propiedades
Número CAS |
133681-60-4 |
|---|---|
Fórmula molecular |
C14H18N4 |
Peso molecular |
242.32 g/mol |
Nombre IUPAC |
N,N'-bis(pyridin-3-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H18N4/c1-3-13(9-15-5-1)11-17-7-8-18-12-14-4-2-6-16-10-14/h1-6,9-10,17-18H,7-8,11-12H2 |
Clave InChI |
NZZOFGUPTZQKGG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)CNCCNCC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


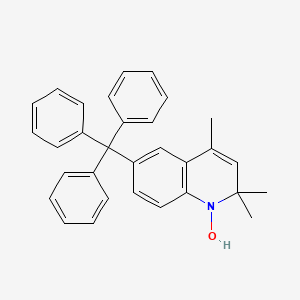
![5-[(2-Benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B14280208.png)
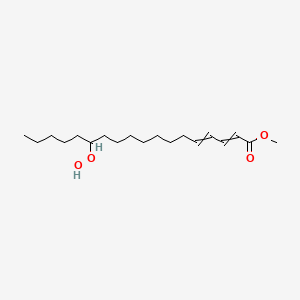
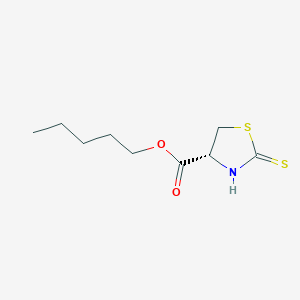
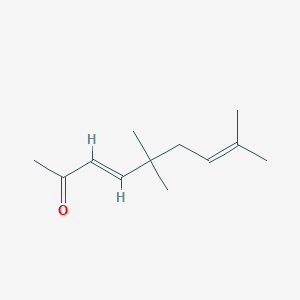
![2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid](/img/structure/B14280230.png)
phosphane](/img/structure/B14280237.png)
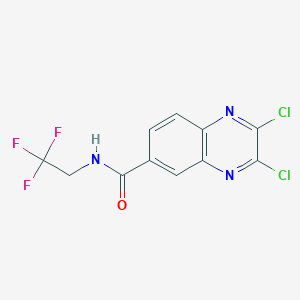
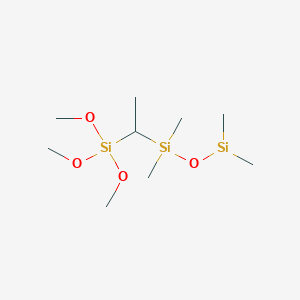
![4-[(4-Methyl-3,6-dihydro-2H-pyran-3-yl)oxy]aniline](/img/structure/B14280263.png)

![1,1'-Oxybis{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14280270.png)
